(4-nitro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
(4-nitro-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C5H4N4O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a nitro group and a nitrile group in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-nitro-1H-pyrazole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of (4-amino-1H-pyrazol-1-yl)acetonitrile.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-nitro-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-amino-1H-pyrazol-1-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(4-chloro-1H-pyrazol-1-yl)acetonitrile: Contains a chloro group instead of a nitro group.
(4-methyl-1H-pyrazol-1-yl)acetonitrile: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a nitrile group in (4-nitro-1H-pyrazol-1-yl)acetonitrile makes it unique compared to its analogs. The nitro group provides additional reactivity, allowing for a wider range of chemical transformations and applications. Additionally, the nitrile group offers versatility in forming various derivatives through nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQFUHCPOAKRLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296111 |
Source
|
Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-47-5 |
Source
|
Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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